L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid
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Overview
Description
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid is a peptide composed of five amino acids: leucine, tyrosine, histidine, methionine, and aspartic acid. Peptides like this one are essential in various biological processes, including signaling, enzyme activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-aspartic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-methionyl) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for L-histidyl, L-tyrosyl, and L-leucyl.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid depends on its specific biological context. Generally, peptides like this one can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-serine: Similar structure but with serine instead of aspartic acid.
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-lysine: Similar structure but with lysine instead of aspartic acid.
Uniqueness
L-Leucyl-L-tyrosyl-L-histidyl-L-methionyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and aspartic acid residues can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
827301-47-3 |
---|---|
Molecular Formula |
C30H43N7O9S |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H43N7O9S/c1-16(2)10-20(31)26(41)35-22(11-17-4-6-19(38)7-5-17)28(43)36-23(12-18-14-32-15-33-18)29(44)34-21(8-9-47-3)27(42)37-24(30(45)46)13-25(39)40/h4-7,14-16,20-24,38H,8-13,31H2,1-3H3,(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
BTXKPMZTQXOGEY-LSBAASHUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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